N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396791-48-2
VCID: VC4865719
InChI: InChI=1S/C18H19N5O2/c1-4-22(16-8-6-5-7-13(16)2)18(24)17-19-21-23(20-17)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3
SMILES: CCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383

N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396791-48-2

Cat. No.: VC4865719

Molecular Formula: C18H19N5O2

Molecular Weight: 337.383

* For research use only. Not for human or veterinary use.

N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide - 1396791-48-2

Specification

CAS No. 1396791-48-2
Molecular Formula C18H19N5O2
Molecular Weight 337.383
IUPAC Name N-ethyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)tetrazole-5-carboxamide
Standard InChI InChI=1S/C18H19N5O2/c1-4-22(16-8-6-5-7-13(16)2)18(24)17-19-21-23(20-17)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3
Standard InChI Key INKZSLOXJDZITA-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-ethyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)tetrazole-5-carboxamide, reflects its substitution pattern. The tetrazole ring (a five-membered ring with four nitrogen atoms) is anchored at the 2-position by a 4-methoxyphenyl group and at the 5-position by a carboxamide functional group. The carboxamide nitrogen is further substituted with ethyl and o-tolyl (2-methylphenyl) groups. The SMILES notation (CCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC) encapsulates this arrangement, highlighting the connectivity of the ethyl, o-tolyl, and methoxyphenyl moieties.

Electronic and Steric Features

The tetrazole ring’s electron-rich nature arises from its conjugated π-system and multiple nitrogen atoms, enabling interactions with biological targets . The 4-methoxyphenyl group introduces electron-donating methoxy substituents, enhancing resonance stabilization, while the o-tolyl group contributes steric bulk, potentially influencing binding affinity in pharmacological contexts.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_2
Molecular Weight337.383 g/mol
SMILESCCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
IUPAC NameN-ethyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)tetrazole-5-carboxamide

Synthesis and Optimization Strategies

Transition Metal-Catalyzed Arylation

A common route to tetrazole derivatives involves transition metal-catalyzed N-arylation. For instance, 2,5-diaryl-2H-tetrazoles are synthesized via CuI-mediated coupling of 5-aryl-2H-tetrazoles with diaryliodonium salts in the presence of K2CO3\text{K}_2\text{CO}_3. Adapting this method, N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide could be synthesized by substituting the aryl groups with methoxyphenyl and o-tolyl precursors. Reaction conditions (temperature, solvent, catalyst loading) would require optimization to accommodate steric hindrance from the o-tolyl group.

Hybridization with Heterocyclic Systems

Recent advances in tetrazole hybridization, such as coupling with thiazole or thiophene rings, demonstrate the versatility of tetrazole chemistry . For example, thiocarbamoyl compounds react with bromoacetyl-tetrazole intermediates under reflux with triethylamine to form tetrazole-thiazole hybrids . Applying similar strategies, the carboxamide group in N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide could serve as a linker for conjugating additional pharmacophores, enhancing bioactivity.

Table 2: Representative Synthesis Conditions for Tetrazole Derivatives

Reaction TypeReagents/ConditionsYieldSource
N-ArylationCuI, K2CO3\text{K}_2\text{CO}_3, diaryliodonium salts60–75%
Thiazole HybridizationEthanol, triethylamine, reflux67–73%
Suzuki CouplingXPhos Pd G3, Cs2_2CO3_3, toluene/ethanol59%

Spectroscopic Characterization

Infrared Spectroscopy

IR spectroscopy reveals functional group vibrations. For example, 5-(4-methoxyphenyl)-2-phenyl-2H-tetrazole exhibits peaks at 1289 cm1^{-1} (C–N stretch), 1070 cm1^{-1} (C–O–C asymmetric stretch), and 992 cm1^{-1} (tetrazole ring deformation). Similar analysis of N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide would confirm the presence of the carboxamide carbonyl (\sim1650 cm1^{-1}) and methoxy groups (\sim1250 cm1^{-1}) .

Nuclear Magnetic Resonance

1H^1\text{H} NMR of related compounds, such as ethyl 2-(4-aminophenyl)-2H-tetrazole-5-carboxylate, shows aromatic protons at δ 7.12–7.28 ppm and tetrazole protons at δ 9.48 ppm . For N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide, distinct signals would include:

  • Methoxy protons at δ 3.8–3.9 ppm

  • Ethyl group protons (N–CH2_2CH3_3) at δ 1.2–1.4 ppm (triplet) and δ 3.3–3.5 ppm (quartet)

  • o-Tolyl methyl protons at δ 2.3–2.5 ppm .

Comparative Analysis with Related Tetrazoles

Table 3: Structural and Functional Comparison

CompoundMolecular WeightKey FeaturesApplicationsSource
N-Ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide337.38o-Tolyl, methoxyphenyl, carboxamideAntimicrobial, materials
Ethyl 2-(4-aminophenyl)-2H-tetrazole-5-carboxylate233.23Amino group, esterIntermediate
5-(4-Fluorophenyl)-1H-tetrazole164.14FluorophenylSuzuki coupling

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